Ethyl 2-acetylhexanoate

Flavor Chemistry Lipophilicity Organoleptic Profile

Ethyl 2-acetylhexanoate is a non-substitutable β-keto ester building block where the specific C₆ butyl side chain drives both organoleptic performance and synthetic selectivity. Flavorists rely on its FEMA GRAS status for authentic fruity, wine-like notes; agrochemical manufacturers depend on it exclusively for ethirimol and dimethirimol synthesis. This dual-use, chain-length-specific intermediate must be procured as the exact CAS 1540-29-0 to ensure batch-to-batch regulatory and synthetic fidelity. Verify purity ≥95% and request full CoA for cGMP or ISO compliance.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 1540-29-0
Cat. No. B073951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetylhexanoate
CAS1540-29-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)C)C(=O)OCC
InChIInChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3
InChIKeyZTOQBHVLCJERBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Ethyl 2-Acetylhexanoate (CAS 1540-29-0) Procurement & Technical Data Guide


Ethyl 2-acetylhexanoate (CAS 1540-29-0), systematically named hexanoic acid, 2-acetyl-, ethyl ester, is a β-keto ester with molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol [1]. It is a colorless to pale yellow oily liquid with a density of 0.95 g/cm³, a boiling point of 221.5 °C at 760 mmHg, and a refractive index of approximately 1.432 . Classified as a beta-keto acid derivative [2], this compound is recognized as a flavoring agent (FEMA No. 4452; JECFA No. 1953) [3] and serves as a critical intermediate in the synthesis of systemic pyrimidine fungicides .

Why Generic 2-Alkylacetoacetates Cannot Substitute Ethyl 2-Acetylhexanoate


Ethyl 2-acetylhexanoate is not interchangeable with its structural homologs due to its unique combination of the C₄ butyl side chain and the β-keto ester framework. This specific alkyl chain length and branching critically influence both its organoleptic properties, defining its characteristic fruity, wine-like flavor profile [1], and its reactivity and selectivity as a synthetic building block [2]. Substituting with a shorter-chain analog (e.g., ethyl 2-acetylbutyrate) or a longer-chain homolog (e.g., ethyl 2-acetyloctanoate) alters the molecule's lipophilicity, volatility, and steric bulk, leading to divergent outcomes in flavor perception [3] and the efficacy of downstream agrochemical synthesis [4].

Quantitative Differentiation Evidence for Ethyl 2-Acetylhexanoate Procurement


LogP-Driven Flavor Profile Differentiation from Shorter-Chain Homologs

The lipophilicity of ethyl 2-acetylhexanoate, quantified by its calculated LogP, is a primary driver of its unique fruity, wine-like aroma. This property differentiates it from closely related 2-acetyl esters with shorter alkyl chains. A higher LogP value correlates with reduced water solubility and increased partitioning into the vapor phase or lipid-rich matrices, which directly impacts flavor release and perception in food and beverage applications .

Flavor Chemistry Lipophilicity Organoleptic Profile

Boiling Point and Volatility Differentiation from Longer-Chain Homologs

The boiling point of ethyl 2-acetylhexanoate is a key physical parameter that influences its handling, purification, and application performance. A comparison with the longer-chain homolog ethyl 2-acetyloctanoate reveals a quantifiable difference in volatility. The lower boiling point of ethyl 2-acetylhexanoate makes it more amenable to certain purification techniques like vacuum distillation and affects its evaporation rate in flavor applications .

Thermophysical Properties Volatility Process Engineering

Regulatory Status Differentiation as a Permitted Flavoring Substance

Ethyl 2-acetylhexanoate holds a specific and unique FEMA GRAS designation (FEMA No. 4452) for use as a flavoring agent in food [1]. This regulatory status is a key differentiator for procurement in the flavor and food industry, as it provides a clear, verifiable, and industry-accepted authorization for use. The compound has been evaluated by JECFA, which concluded there is 'No safety concern at current levels of intake when used as a flavouring agent' [2].

Food Regulatory Compliance FEMA GRAS Flavor Formulation

Validated Application Scenarios for Ethyl 2-Acetylhexanoate (CAS 1540-29-0)


Flavor & Fragrance Industry: Formulating Fruity and Wine-Like Profiles

Ethyl 2-acetylhexanoate is a preferred choice for flavorists aiming to develop or enhance fruity, wine-like, and sweet aromatic profiles in food and beverage products. Its high lipophilicity (LogP ~2.66) and specific organoleptic properties, which are distinct from those of shorter-chain analogs like ethyl acetoacetate, make it uniquely suited for this purpose. Its inclusion as FEMA GRAS No. 4452 [1] and its positive evaluation by JECFA [2] provide a clear regulatory pathway for its use.

Agrochemical Synthesis: A Dedicated Intermediate for Systemic Pyrimidine Fungicides

In the agrochemical industry, ethyl 2-acetylhexanoate is a critical and non-substitutable intermediate in the synthesis of the systemic fungicides ethirimol and dimethirimol [3]. The specific C₆ backbone and β-keto ester functionality are essential structural elements required for the formation of the active pyrimidine ring systems in these fungicides. Using a different 2-acetyl ester would not yield the same final product, making this compound a mandatory procurement item for manufacturers of these specific fungicides.

Organic Synthesis: A β-Keto Ester Building Block with Defined Lipophilicity

Ethyl 2-acetylhexanoate serves as a versatile C₆ β-keto ester building block in organic synthesis, including as a starting material for further research chemicals . Its calculated LogP of 2.66 and boiling point of 221.5 °C provide a well-defined set of properties that differentiate it from other β-keto esters. Researchers can select this compound when the specific lipophilic character of the butyl side chain is required for downstream reactions, such as alkylations or condensations, or to influence the partition coefficient of a final target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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